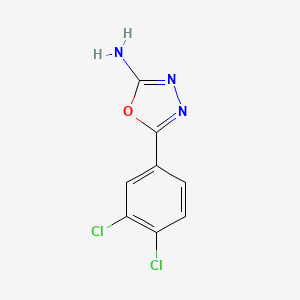

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4-dichlorophenyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.

Reaction Conditions:

Step 1: 3,4-Dichlorobenzohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate.

Step 2: The dithiocarbazate is then cyclized with hydrazine hydrate to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-amino group exhibits nucleophilic character, participating in substitution reactions with electrophilic reagents:

Key Observations :

-

Acylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with yields >75%.

-

Mannich reactions require formaldehyde and primary/secondary amines to form N-alkylated derivatives, enhancing solubility for pharmacological studies .

Electrophilic Aromatic Substitution

The dichlorophenyl moiety directs electrophilic attacks to specific positions:

Mechanistic Insight :

-

Electron-withdrawing Cl groups deactivate the ring, favoring meta/para substitution relative to the oxadiazole .

-

Steric hindrance from Cl atoms limits reactivity at the 3,4-positions .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes controlled degradation or expansion under specific conditions:

Notable Findings :

-

Photocatalytic methods using eosin-Y achieve >90% conversion under green conditions .

-

Ring-opening via hydrolysis confirms structural stability in acidic environments .

Coordination Chemistry

The amino and oxadiazole N atoms act as ligands for metal complexes:

| Metal Salt | Complex Structure | Key Properties | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] (L = ligand) | Square planar geometry, antimicrobial activity | |

| AgNO₃ | [Ag(L)NO₃] | Linear coordination, fluorescence quenching |

Spectroscopic Data :

-

IR spectra show ν(N–H) at 3350–3250 cm⁻¹ and ν(C=N) at 1620 cm⁻¹ .

-

ESI-MS confirms [M+H]⁺ peaks matching theoretical m/z values.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Coupling Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-(3,4-Dichloro-5-biphenyl)-1,3,4-oxadiazol-2-amine | 65% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Aryl derivatives with enhanced bioactivity | 58% |

Optimization Notes :

-

Elevated temperatures (110°C) and aryl boronic acids improve Suzuki yields .

-

Electron-deficient aryl halides show faster reaction kinetics .

Spectroscopic Characterization

Critical analytical data for reaction validation:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine and its derivatives. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

| Microbial Strain | Activity |

|---|---|

| Bacillus cereus | Effective |

| Bacillus thuringiensis | Effective |

| Staphylococcus aureus | Moderate Activity |

| Pseudomonas aeruginosa | Limited Activity |

In a study by Ahsan et al., derivatives of 1,3,4-oxadiazole were synthesized and tested for their antimicrobial properties. The results indicated that compounds with the oxadiazole core structure showed promising antibacterial activity against several pathogens .

Anticancer Activity

The anticancer properties of this compound have also been extensively researched. A notable study evaluated its cytotoxic effects on various cancer cell lines using the NCI-60 assay.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 25.0 |

| MCF7 (Breast Cancer) | 30.0 |

| HUH7 (Liver Cancer) | 10.1 |

The compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), particularly against the HUH7 liver carcinoma cell line . This suggests its potential as a lead compound in developing new anticancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbon disulfide and subsequent cyclization processes. Variations in substitution patterns on the oxadiazole ring can significantly influence the biological activity of the resulting compounds .

Case Studies

-

Antimicrobial Screening:

A comprehensive screening of synthesized derivatives revealed that certain modifications enhanced antibacterial potency against resistant strains of bacteria . -

Cytotoxicity Assessment:

The evaluation of various derivatives on cancer cell lines highlighted the importance of structural modifications in improving efficacy and reducing toxicity .

Mecanismo De Acción

The mechanism by which 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Contains a single chlorine atom, which may result in different chemical and biological properties.

Uniqueness

The presence of two chlorine atoms in the 3,4 positions of the phenyl ring in 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine enhances its electron-withdrawing properties, potentially increasing its reactivity and potency in various applications compared to its analogs.

Actividad Biológica

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO, with a molecular weight of 230.05 g/mol. The oxadiazole ring is known for its ability to interact with various biological targets, making derivatives of this structure valuable in drug development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 3.58 - 8.74 |

| Escherichia coli | 5.00 - 10.00 |

| Candida albicans | 4.00 - 9.00 |

This data indicates that the compound can inhibit the growth of these pathogens effectively, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.0 |

| HeLa (cervical cancer) | 2.5 |

| A549 (lung cancer) | 3.0 |

These findings indicate that the compound can induce cell death in cancer cells at relatively low concentrations .

Enzyme Inhibition

The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's:

| Enzyme | IC (µM) |

|---|---|

| AChE | 12.8 - 99.2 |

| BChE | >53.1 |

The inhibition of these enzymes suggests that the compound may have potential applications in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their substituents. The presence of electron-withdrawing groups such as chlorine enhances antimicrobial and anticancer activities, while electron-donating groups can improve antioxidant properties .

Case Study: Synthesis and Evaluation

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. The most potent derivative showed an IC value of 1 μM against MCF-7 cells and significant antimicrobial activity with MIC values comparable to established antibiotics .

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDAKLFEIFZEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(O2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314401 | |

| Record name | 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62035-95-4 | |

| Record name | NSC282678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.